molecular formula C6H6N2O2 B1357641 4-Methylpyridazine-3-carboxylic acid CAS No. 25247-28-3

4-Methylpyridazine-3-carboxylic acid

Cat. No.: B1357641
CAS No.: 25247-28-3
M. Wt: 138.12 g/mol
InChI Key: PSDAFTJUUSZDOB-UHFFFAOYSA-N
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Description

4-Methylpyridazine-3-carboxylic acid is an organic compound with the molecular formula C6H6N2O2. It is a derivative of pyridazine, featuring a methyl group at the 4-position and a carboxylic acid group at the 3-position

Mechanism of Action

Target of Action

The pyridazine ring, a component of the compound, is known for its unique physicochemical properties, which can be important in drug-target interactions .

Mode of Action

The mode of action of 4-Methylpyridazine-3-carboxylic acid involves its interaction with its targets. The pyridazine ring, a part of the compound, is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity . These properties can enhance the compound’s interaction with its targets, leading to changes in the target’s function or structure .

Biochemical Pathways

It’s worth noting that carboxylic acids, a group to which this compound belongs, are known to undergo various reactions, including nucleophilic acyl substitution . This reaction pathway could potentially be affected by the compound, leading to downstream effects.

Result of Action

The compound’s unique physicochemical properties, such as its weak basicity and robust, dual hydrogen-bonding capacity, could potentially influence its molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a refrigerator to maintain its stability . Additionally, during accidental release, dust formation should be avoided, and adequate ventilation should be ensured . These precautions suggest that the compound’s action and efficacy could be influenced by environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cyclization of 4-methylpyridazine-3-carboxamide under acidic conditions. The reaction conditions include heating the precursor in the presence of a strong acid, such as hydrochloric acid, to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization, to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 4-Methylpyridazine-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of pyridazine-3,4-dicarboxylic acid.

  • Reduction: Reduction reactions can produce 4-Methylpyridazine-3-carboxylate esters.

  • Substitution: Substitution reactions can result in the formation of various substituted pyridazines.

Scientific Research Applications

4-Methylpyridazine-3-carboxylic acid has several scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used in biological studies to investigate its effects on cellular processes and pathways.

  • Industry: The compound is used in the production of various chemicals and materials, contributing to advancements in industrial processes.

Comparison with Similar Compounds

4-Methylpyridazine-3-carboxylic acid is similar to other pyridazine derivatives, such as 3-Methylpyridazine-4-carboxylic acid and 2-Methylpyridazine-5-carboxylic acid. its unique structural features, such as the position of the methyl group and carboxylic acid group, contribute to its distinct chemical and biological properties.

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Properties

IUPAC Name

4-methylpyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-4-2-3-7-8-5(4)6(9)10/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDAFTJUUSZDOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30601726
Record name 4-Methylpyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25247-28-3
Record name 4-Methylpyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of ethyl 4-methylpyridazine-3-carboxylate (240 mg, 1.4 mmol) in H2O/THF was added 7.5 N aq. NaOH (1.25 eq, 0.25 mL) and the mixture was stirred for 1 hour at 60° C. Concentrated HCl was added to pH 2 and subsequently the volatiles were removed in vacuo. The residue was first stirred with EtOAc and the solids were collected by filtration then stirred with THF and the solids were again collected by filtration. The solids were extracted with MeOH and removal of the volatiles afforded 4-methylpyridazine-3-carboxylic acid (328 mg) as a brown solid.
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